Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Vue d'ensemble

Description

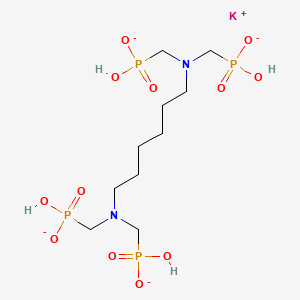

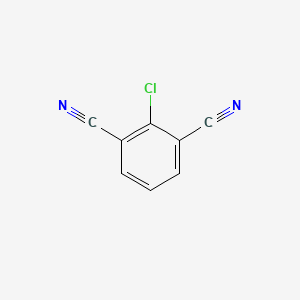

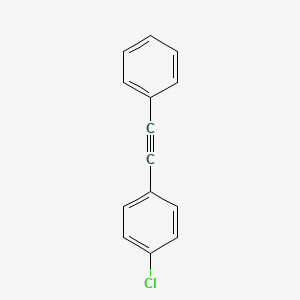

“Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)” is an organic compound with the formula C36H28F12P2S3 . It is also known by other names such as “(Sulfanediyldibenzene-4,1-diyl)bis (diphenylsulfonium) dihexafluorophosphate” and "(Thiodi-4,1-phenylene)bis [diphenylsulfonium, bis [hexafluorophosphate (1-)]" .

Molecular Structure Analysis

The molecular structure of this compound consists of 36 carbon atoms, 28 hydrogen atoms, 12 fluorine atoms, 2 phosphorus atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique

Photolithography

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate): is used as a photoacid generator (PAG) in photolithography processes . When exposed to light, it generates acid which can catalyze the polymerization of photoresists. This is particularly useful in the production of microelectronic devices, where it helps create the intricate patterns necessary for integrated circuits.

Cationic Polymerization

This compound acts as an efficient initiator for cationic polymerization . It’s used to cure epoxy resins with UV light, which is essential in creating coatings, adhesives, and composites with improved mechanical properties and chemical resistance.

3D Printing

In the realm of 3D printing, particularly in stereolithography, Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) serves as a photoinitiator . It helps solidify liquid resin into the desired 3D structure layer by layer, offering high precision and detail in the final product.

Microelectronics

The compound is utilized in the microelectronics industry for fabricating electronic components . Its role as a photoinitiator is crucial in developing photoresists that are sensitive to light, which allows for the miniaturization of electronic devices.

Ink Technology

In ink technology, particularly in the development of UV-curable inks, this compound is used to initiate the curing process . This results in inks that dry quickly when exposed to UV light, which is advantageous for high-speed printing processes.

Optical Materials

The compound is also applied in the creation of optical materials . It can be used to produce lenses and other optical components with high clarity and precision through UV-curing processes.

Surface Coatings

Lastly, it finds application in surface coatings . The compound’s ability to initiate polymerization upon light exposure is used to create protective and decorative coatings that are cured with UV light, providing a quick-drying and robust finish.

Safety And Hazards

This compound may cause sensitization by skin contact. It is irritating to eyes, respiratory system, and skin. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name |

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPBWWLXQQGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28F12P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995700 | |

| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) | |

CAS RN |

74227-35-3 | |

| Record name | Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) acts as a photoacid generator (PAG) upon exposure to UV irradiation. [, , , ] This irradiation causes the compound to release a strong acid, typically hexafluorophosphoric acid. The generated acid then initiates cationic polymerization in monomers containing polymerizable groups like vinyl ethers, oxetanes, or propargyl ethers. [, , , ] The downstream effects involve the rapid polymerization of these monomers, leading to the formation of polymeric materials with diverse properties.

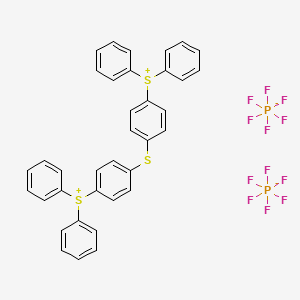

A: While the provided abstracts do not detail the exact molecular formula and weight, they do mention key structural features. [] The compound consists of a central sulfide group connected to two phenyl rings. Each phenyl ring further bears a diphenylsulfonio group at the para position. Two hexafluorophosphate anions balance the positive charges on the sulfonium groups. The synthesis typically involves oxidizing biphenyl sulfide to biphenyl sulfoxide followed by reacting it with biphenyl sulfide in the presence of an acid catalyst. [] Characterization data can include infrared (IR) and ultraviolet-visible (UV) spectroscopic analysis. []

A: The research highlights the effectiveness of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) as a photoinitiator for various monomers, including those with vinyl ether, 1-propenyl ether, oxetane, and propargyl ether functionalities. [, , , ] This suggests good compatibility with these monomer systems. The research also indicates that the compound shows high photochemical reactivity when used with specific monomer types, such as ethoxy vinyl ether groups. [] While the provided abstracts don't delve into specific stability studies, they demonstrate the compound's successful use in photoinitiated cationic polymerization reactions.

A: Although the provided abstracts lack specific Structure-Activity Relationship (SAR) studies for this compound, we can infer some relationships. The presence of two diphenylsulfonio groups linked through a sulfide bridge likely contributes to its efficiency as a photoacid generator. [] The diphenylsulfonio groups, upon UV irradiation, undergo photolysis, leading to the generation of the strong acid hexafluorophosphoric acid. The type and number of these photolabile groups can significantly influence the efficiency of acid generation and, consequently, the polymerization initiation process. Further research focusing on modifying the aromatic substituents or the central bridging atom could provide valuable insights into SAR and optimize its photoinitiation properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.